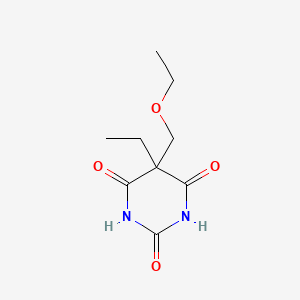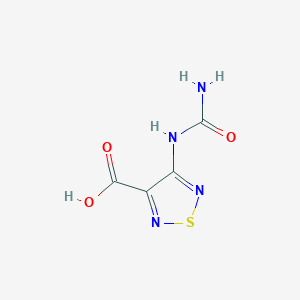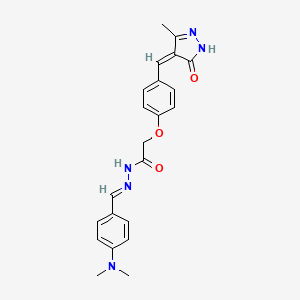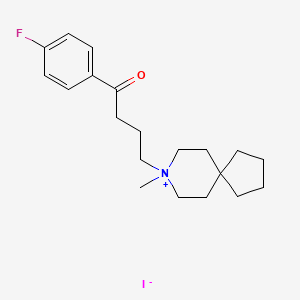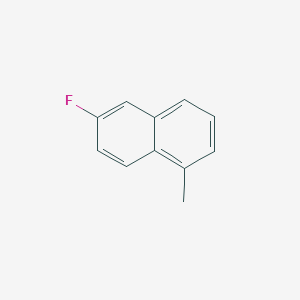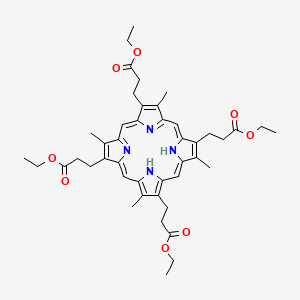
Tetraethyl 2,7,12,17-tetramethyl-21H,23H-porphine-3,8,13,18-tetrapropionate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Coproporphyrin I tetraethyl ester from bovine porphyric feces: is a synthetic derivative of coproporphyrin I, a type of porphyrin. Porphyrins are organic compounds that play a crucial role in various biological processes, including the formation of heme, which is essential for oxygen transport in blood. This compound is particularly derived from bovine sources and is used extensively in scientific research due to its unique properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of coproporphyrin I tetraethyl ester typically involves the esterification of coproporphyrin I. The process begins with the extraction of coproporphyrin I from bovine porphyric feces. The extracted compound is then subjected to esterification using ethanol and an acid catalyst, such as sulfuric acid, under reflux conditions. The reaction is monitored until the desired ester is formed .
Industrial Production Methods: Industrial production of coproporphyrin I tetraethyl ester follows similar principles but on a larger scale. The process involves the use of large reactors and continuous monitoring systems to ensure the purity and yield of the product. The esterification reaction is optimized to maximize efficiency and minimize by-products .
Analyse Des Réactions Chimiques
Types of Reactions: Coproporphyrin I tetraethyl ester undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different porphyrin derivatives.
Reduction: Reduction reactions can convert it back to its parent porphyrin form.
Substitution: It can undergo substitution reactions where the ester groups are replaced by other functional groups
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Reagents like alkyl halides and strong bases are employed for substitution reactions
Major Products: The major products formed from these reactions include various porphyrin derivatives, which are useful in different scientific applications .
Applications De Recherche Scientifique
Coproporphyrin I tetraethyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other porphyrin compounds.
Biology: It serves as a model compound for studying heme biosynthesis and metabolism.
Medicine: It is used in photodynamic therapy for treating certain types of cancer.
Industry: It is employed in the development of dyes and pigments due to its photochemical properties
Mécanisme D'action
The mechanism of action of coproporphyrin I tetraethyl ester involves its interaction with various biological molecules. It primarily targets enzymes involved in heme biosynthesis, such as uroporphyrinogen decarboxylase. By inhibiting these enzymes, it affects the production of heme and other related compounds. This mechanism is utilized in photodynamic therapy, where the compound is activated by light to produce reactive oxygen species that can kill cancer cells .
Comparaison Avec Des Composés Similaires
Protoporphyrin IX: Another porphyrin derivative used in similar applications.
Uroporphyrin I: A precursor in the heme biosynthesis pathway.
Hematoporphyrin: Used in photodynamic therapy and as a diagnostic agent
Uniqueness: Coproporphyrin I tetraethyl ester is unique due to its specific ester groups, which enhance its solubility and reactivity. This makes it particularly useful in various chemical and biological applications, distinguishing it from other porphyrin derivatives .
Propriétés
Formule moléculaire |
C44H54N4O8 |
|---|---|
Poids moléculaire |
766.9 g/mol |
Nom IUPAC |
ethyl 3-[7,12,17-tris(3-ethoxy-3-oxopropyl)-3,8,13,18-tetramethyl-21,22-dihydroporphyrin-2-yl]propanoate |
InChI |
InChI=1S/C44H54N4O8/c1-9-53-41(49)17-13-29-25(5)33-22-38-31(15-19-43(51)55-11-3)27(7)35(47-38)24-40-32(16-20-44(52)56-12-4)28(8)36(48-40)23-39-30(14-18-42(50)54-10-2)26(6)34(46-39)21-37(29)45-33/h21-24,45-46H,9-20H2,1-8H3 |
Clé InChI |
STWWVBWEJXRNLT-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)CCC1=C(C2=CC3=C(C(=C(N3)C=C4C(=C(C(=N4)C=C5C(=C(C(=N5)C=C1N2)C)CCC(=O)OCC)C)CCC(=O)OCC)C)CCC(=O)OCC)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzonitrile, 4-[[4-[bis(2-hydroxyethyl)amino]-2-methylphenyl]azo]-2-chloro-](/img/structure/B13763069.png)
![tert-butyl N-[3-[2,3-dihydroxypropoxy(hydroxy)phosphoryl]oxy-1-[methyl-[(2-methylpropan-2-yl)oxy]amino]-1-oxopropan-2-yl]carbamate](/img/structure/B13763074.png)
![N-[3-(1-adamantyl)propyl]-2-methylpropan-2-amine;hydrochloride](/img/structure/B13763082.png)
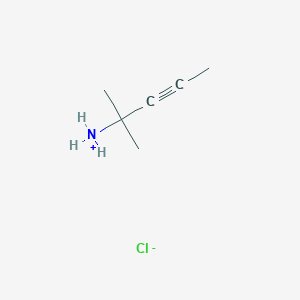
![3-[(2-Chloro-4-nitrophenyl)azo]-9H-carbazole](/img/structure/B13763087.png)

